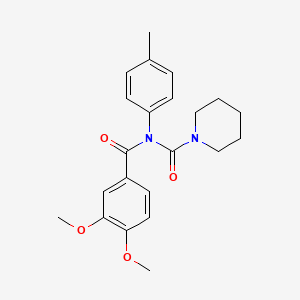

N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

CAS No.: 899755-33-0

Cat. No.: VC6312884

Molecular Formula: C22H26N2O4

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899755-33-0 |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.46 |

| IUPAC Name | N-(3,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C22H26N2O4/c1-16-7-10-18(11-8-16)24(22(26)23-13-5-4-6-14-23)21(25)17-9-12-19(27-2)20(15-17)28-3/h7-12,15H,4-6,13-14H2,1-3H3 |

| Standard InChI Key | IVXHLUQCSKDSQR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCCCC3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(3,4-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is defined by the IUPAC name N-(3,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide . Its SMILES notation (CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCCCC3) and InChIKey (IVXHLUQCSKDSQR-UHFFFAOYSA-N) provide precise descriptors for computational modeling . The compound’s structure features:

-

A piperidine ring serving as the central scaffold.

-

3,4-Dimethoxybenzoyl and p-tolyl groups attached via carboxamide linkages.

Table 1: Key Chemical Properties

Stereochemical Considerations

The compound’s three-dimensional conformation reveals a planar piperidine ring with substituents oriented to optimize steric and electronic interactions. Computational models predict moderate polarity due to the methoxy and carbonyl groups, influencing solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Pathways

Industrial and Laboratory Synthesis

The synthesis of N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves multi-step protocols:

-

Piperidine Activation: Piperidine is functionalized via carboxamide formation using phosgene or thiophosgene derivatives .

-

Acylation: Sequential acylation with 3,4-dimethoxybenzoyl chloride and p-tolyl isocyanate under inert conditions.

-

Purification: Column chromatography or recrystallization yields >95% purity.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Carboxamide Formation | Piperidine, phosgene, 0–5°C | 80% |

| Acylation | 3,4-Dimethoxybenzoyl chloride, DCM, RT | 65% |

| Final Coupling | p-Tolyl isocyanate, triethylamine | 70% |

Reactivity and Derivative Formation

The compound undergoes characteristic reactions:

-

Oxidation: Methoxy groups resist oxidation, but the benzoyl moiety may form quinones under strong oxidants.

-

Reduction: Catalytic hydrogenation reduces the carboxamide to secondary amines.

-

Nucleophilic Substitution: Piperidine’s nitrogen participates in alkylation or arylation reactions .

Pharmacological Profile and Mechanisms

Receptor Interactions

The p-tolyl moiety may engage aryl hydrocarbon receptors (AhR), while the dimethoxybenzoyl group could interact with serotonin or dopamine transporters. Molecular docking studies predict moderate affinity for kinase targets, though experimental validation is pending.

Applications in Medicinal Chemistry

Lead Compound Optimization

This compound serves as a scaffold for developing:

-

Anticancer Agents: By incorporating DNA-intercalating groups (e.g., anthraquinones) .

-

Anti-Inflammatory Drugs: Via modulation of NF-κB or COX-2 pathways.

Synthetic Intermediate

Its carboxamide linkages enable conjugation with fluorescent tags or bioorthogonal handles for proteomic studies .

Future Research Directions

Target Validation

-

OGG1 Inhibition Assays: Evaluate direct enzyme inhibition using recombinant OGG1 and gel electrophoresis .

-

In Vivo Toxicity Studies: Assess pharmacokinetics in rodent models.

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume